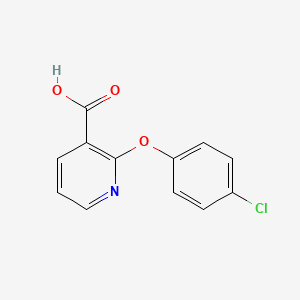

2-(4-Chlorophenoxy)nicotinic acid

Beschreibung

Historical Context and Chemical Classification

2-(4-Chlorophenoxy)nicotinic acid (CAS: 51362-37-9) is a synthetic organic compound belonging to the class of pyridinecarboxylic acids, specifically a nicotinic acid derivative. Nicotinic acid (3-pyridinecarboxylic acid) was first isolated in 1867 through oxidative degradation of nicotine, but its derivatives, including this compound, emerged later in pharmaceutical and agrochemical research. The compound’s development aligns with mid-20th-century efforts to modify auxin-like chlorophenoxy compounds for enhanced bioactivity. Its synthesis and characterization gained prominence in the early 2000s, particularly in lipid-lowering drug research, as evidenced by patents filed for novel esters of this compound.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₈ClNO₃ | |

| Molecular Weight | 249.65 g/mol | |

| Melting Point | 157–159°C | |

| IUPAC Name | 2-(4-chlorophenoxy)pyridine-3-carboxylic acid |

Structural Relationship to Chlorophenoxy Compounds

The compound combines a nicotinic acid backbone with a 4-chlorophenoxy substituent at the 2-position. This structure distinguishes it from simpler chlorophenoxy acids like 4-chlorophenoxyacetic acid (4-CPA), a plant growth regulator. While 4-CPA features an acetic acid side chain, this compound substitutes this with a pyridinecarboxylic acid group, altering its electronic and steric properties. The chlorophenoxy moiety enhances lipophilicity, potentially improving membrane permeability in biological systems.

Structural Comparison :

Significance in Nicotinic Acid Derivative Research

Nicotinic acid derivatives are pivotal in metabolic research due to their roles as NAD/NADP precursors and lipid-modulating agents. This compound represents a hybrid structure merging nicotinic acid’s pharmacological potential with the bioactivity of chlorophenoxy compounds. Patent literature highlights its esters as dual-action agents reducing both triglycerides and cholesterol, addressing a key limitation of earlier nicotinic acid therapies. Additionally, its utility as a chemical intermediate in synthesizing agrochemicals and pharmaceuticals underscores its versatility.

Research Scope and Scientific Importance

Current research focuses on three domains:

- Pharmacology : Investigating mechanisms underlying its lipid-regulating effects, particularly via GPR109A receptor modulation.

- Synthetic Chemistry : Optimizing routes for high-yield production, e.g., esterification of nicotinic acid with substituted phenols.

- Material Science : Exploring crystallographic properties for solid-state applications, akin to studies on related trifluoromethyl-nicotinic acids.

Table 2: Applications in Research

The compound’s dual functionality positions it as a critical subject for interdisciplinary studies, bridging medicinal chemistry and materials science. Future directions may include nanocrystal formulations for enhanced bioavailability or novel copolymer integrations.

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAZJGJEENAKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346077 | |

| Record name | 2-(4-chlorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-37-9 | |

| Record name | 2-(4-chlorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution

- Step 1 : React 4-chlorophenol with a halogenated pyridine derivative (such as 2-bromonicotinic acid) under basic conditions.

- Step 2 : Employ a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction, which attaches the chlorophenoxy group to the pyridine ring.

- Step 3 : Purify the intermediate product using recrystallization techniques.

Esterification Followed by Hydrolysis

Direct Coupling Reaction

- Step 1 : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to link 4-chlorophenol with nicotinic acid.

- Step 2 : Optimize reaction conditions such as temperature and solvent choice (e.g., dimethylformamide or acetonitrile) for maximum efficiency.

Reaction Conditions and Parameters

Temperature

- Most reactions are conducted at moderate temperatures ranging from $$60^\circ$$C to $$120^\circ$$C to ensure proper activation energy for bond formation.

Solvent Selection

- Common solvents include:

- Dimethyl sulfoxide (DMSO)

- Dimethylformamide (DMF)

- Tetrahydrofuran (THF)

Catalysts

- Acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) are used for esterification.

- Basic catalysts (e.g., potassium carbonate) are employed for nucleophilic substitution reactions.

Purification Techniques

Purification is critical for obtaining high-purity this compound suitable for research applications. Techniques include:

- Recrystallization : Using solvents like ethanol or water to remove impurities.

- Chromatography : Employing column chromatography for separation based on polarity differences.

- Vacuum Drying : Ensuring residual solvents are removed post-synthesis.

Data Table of Physical Properties

Reaction Yield Optimization

To maximize yield:

- Use stoichiometric amounts of reactants to minimize waste.

- Optimize reaction time and temperature to prevent side reactions.

- Employ high-purity starting materials and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

2-(4-Chlorophenoxy)nicotinic acid has been investigated for its effects on nicotinic receptors, which are crucial in various neurological functions. Preliminary studies suggest that it may influence cognitive enhancement and neuroprotection, making it a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that it has significant antibacterial and antifungal effects against pathogens like Staphylococcus aureus and Candida albicans.

- Anti-inflammatory Effects : Its interaction with nicotinic acetylcholine receptors may modulate inflammatory pathways, providing a basis for potential therapeutic applications in inflammatory diseases .

Agricultural Sciences

Herbicide Development

The structural similarity of this compound to other chlorophenoxy compounds suggests potential applications in herbicide formulation. Its efficacy in controlling specific weed species while minimizing environmental impact is an area of ongoing research .

Proteomics and Diagnostic Applications

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its structural similarity to nicotinic acid .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenoxyacetic Acid (2,4-D)

- Structure: Contains two chlorine atoms on the phenoxy ring (positions 2 and 4) and an acetic acid side chain.

- Applications : Primarily a herbicide; lacks significant hypolipidemic activity.

- Biological Activity : Inhibits renal organic anion transport (IC50 = 0.2 mM) in winter flounder proximal tubules .

2-(4-Chlorophenoxy)-2-methylpropionic Acid (Clofibric Acid)

- Structure : Features a methyl group on the α-carbon of the propionic acid chain.

- Applications : Hypolipidemic agent; metabolite of clofibrate.

- Biological Activity: PPAR agonist with antihyperlipoproteinemic effects .

2-(4-Chlorophenoxy)propionic Acid

- Structure : Propionic acid chain without methyl substitution.

- Applications : Herbicide (e.g., precursor to diclofop-methyl) .

- Differentiation : Lacks the nicotinic acid moiety, limiting its pharmacological relevance.

Functional Comparisons

Key Findings :

- Methylation of the α-carbon (clofibric acid) enhances metabolic stability compared to non-methylated analogues .

Metabolic Stability

- 2-(4-Chlorophenoxy)nicotinic acid: Stable in artificial gastric/intestinal juices when esterified (e.g., in etofibrate), but hydrolyzed rapidly in blood to release the active metabolite .

- Clofibric acid: Demonstrates delayed clearance in vivo, with nonlinear pharmacokinetics at high doses (>500 mg/kg) .

Analytical Differentiation

- Isomer Discrimination: Positional isomers (e.g., 2-(4-chlorophenoxy)-2-methylpropionic acid vs. monochloro-phenoxy butyric acid isomers) are distinguishable via GC-MS retention times and fragmentation patterns .

- Synthetic Pathways: this compound is synthesized via esterification of nicotinic acid with chlorophenoxy precursors, while clofibric acid derivatives are produced through α-methylation .

Dual-Use Compounds

- This compound: Unique in combining hypolipidemic and herbicidal applications.

- Contrast: Most chlorophenoxy acids (e.g., 2,4-D) are exclusively herbicides, while nicotinic acid derivatives (e.g., etofibrate) focus on pharmaceuticals .

Biologische Aktivität

2-(4-Chlorophenoxy)nicotinic acid is an organic compound with the molecular formula . It is a derivative of nicotinic acid, where a hydrogen atom at the 2-position of the pyridine ring is substituted by a 4-chlorophenoxy group. This compound has garnered interest in biochemical research due to its potential biological activities and interactions with various biomolecules.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptor systems. It is structurally similar to nicotinic acid, which is known to modulate lipid metabolism and influence several cellular pathways.

- Enzyme Interaction : This compound has been shown to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity. For example, it can inhibit certain NAD-dependent dehydrogenases, which affects overall metabolic flux.

- Cellular Effects : The compound influences cell signaling pathways and gene expression. In specific cell types, it modulates the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Lipid Metabolism : Similar to nicotinic acid, this compound may reduce triglycerides and low-density lipoprotein (LDL) cholesterol levels through its action on lipid metabolism pathways .

- Anti-inflammatory Properties : Some studies suggest that compounds related to nicotinic acid can exhibit anti-inflammatory effects, potentially through modulation of macrophage activity and peroxisome proliferator-activated receptors (PPARs) .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it may enhance cellular metabolism and function.

- High Doses : Conversely, higher doses have been associated with hepatotoxicity and other adverse effects in animal models.

Temporal Effects

The stability and degradation of this compound in laboratory settings influence its long-term effects on cellular functions. Studies indicate that while the compound remains stable under specific conditions, degradation can lead to by-products with different biological activities.

Case Study 1: Lipid Regulation

A study investigating the effects of nicotinic acid derivatives on lipid profiles found that this compound significantly reduced triglyceride levels in hepatocyte cultures. This effect was attributed to the inhibition of diacylglycerol acyl transferase 2, which is crucial for triglyceride synthesis .

Case Study 2: Cellular Metabolism Alteration

In another research study focused on metabolic pathways, it was observed that treatment with this compound led to altered gene expression profiles in liver cells. Specifically, genes involved in fatty acid oxidation were upregulated, suggesting a shift towards enhanced lipid catabolism.

Comparative Analysis Table

| Biological Activity | Low Dose Effects | High Dose Effects | Mechanism |

|---|---|---|---|

| Lipid Metabolism | Decreased triglycerides | Hepatotoxicity | Inhibition of NAD-dependent enzymes |

| Cellular Signaling | Enhanced metabolism | Adverse cellular effects | Modulation of gene expression |

| Anti-inflammatory | Potential benefits | Unknown | Interaction with PPARs |

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for 2-(4-chlorophenoxy)nicotinic acid, and how do they inform experimental design?

- Methodological Answer : X-ray crystallography is critical for resolving the compound’s stereochemistry and intramolecular interactions. For example, studies on structurally similar phenoxyalkanoic acids (e.g., 2-(4-chlorophenoxy)propionic acid) reveal that hydrogen bonding between the carboxylic acid group and the chlorophenoxy moiety stabilizes the planar configuration . Complementary techniques like FT-IR and NMR spectroscopy can validate functional groups (e.g., the chlorophenoxy ring and carboxylic acid) and monitor proton environments during synthesis .

Q. How is this compound synthesized, and what are common optimization challenges?

- Methodological Answer : Synthesis often involves coupling nicotinic acid derivatives with 4-chlorophenol via nucleophilic substitution or esterification. For instance, analogous compounds like 2-(4-chlorophenoxy)acetic acid are synthesized using POCl₃ as a coupling agent in refluxing chloroform . Challenges include controlling regioselectivity and minimizing side products (e.g., di-substituted byproducts). Reaction optimization may require adjusting stoichiometry, temperature, and solvent polarity .

Q. What analytical methods are recommended for purity assessment and quantification?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for quantifying purity. For trace impurities, LC-MS or GC-MS can identify degradation products or unreacted precursors. Calibration against certified reference materials (e.g., Clofibric Acid, CAS 882-09-7) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound derivatives?

- Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., microbial vs. mammalian systems). For example, microbial degradation of 2-(4-chlorophenoxy)propionic acid in sand filters produces 4-CPP as a transient metabolite, while mammalian liver microsomes yield glucuronide conjugates . To reconcile findings, use isotope-labeled analogs (e.g., ¹³C or deuterium) in mass spectrometry to track pathway-specific intermediates .

Q. What experimental strategies are effective for studying the environmental persistence of this compound?

- Methodological Answer : Simulate environmental conditions (e.g., aqueous photolysis at pH 5–9, soil column leaching) to assess degradation kinetics. For instance, microbial pesticide removal studies show that rapid sand filters with 10.5 min residence time reduce phenoxy acid concentrations by 60–80% via adsorption and biodegradation . Pair these with QSAR models to predict half-lives based on substituent electronegativity and logP values .

Q. How can the pharmacological activity of this compound be evaluated in vitro?

- Methodological Answer : Target-specific assays (e.g., PPAR-α receptor binding for hypolipidemic effects) are critical. For clofibric acid derivatives, in vitro assays using HepG2 cells measure HDL-c upregulation via luciferase reporter systems . Dose-response curves (0.1–100 µM) and cytotoxicity controls (MTT assays) validate selectivity and therapeutic index .

Q. What computational approaches aid in designing derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions between the chlorophenoxy moiety and target proteins (e.g., fungal CYP51 for antifungal activity). For structure-activity relationships (SAR), DFT calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.